![molecular formula C12H13Cl4N3O2S B11959440 2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)
2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a thiourea group, and a methoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxy-aniline with thiophosgene to form 4-methoxy-phenyl isothiocyanate. This intermediate is then reacted with 2,2,2-trichloro-1-ethylamine to form the thiourea derivative. Finally, the thiourea derivative is chlorinated using thionyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiourea group can be reduced to form a thiol group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its thiourea group.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with cellular proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy-phenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-UREIDO)-ETHYL)-ACETAMIDE: Similar structure but with a urea group instead of a thiourea group.
Uniqueness
The uniqueness of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of a methoxy-phenyl group and a thiourea group, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H13Cl4N3O2S |
|---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H13Cl4N3O2S/c1-21-8-4-2-7(3-5-8)17-11(22)19-10(12(14,15)16)18-9(20)6-13/h2-5,10H,6H2,1H3,(H,18,20)(H2,17,19,22) |
InChI Key |
LPLGBZDHTIKHKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
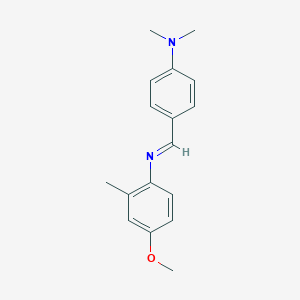
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
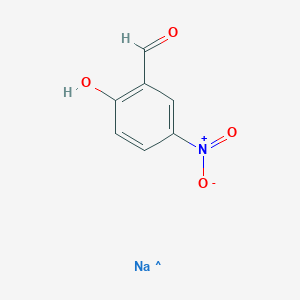

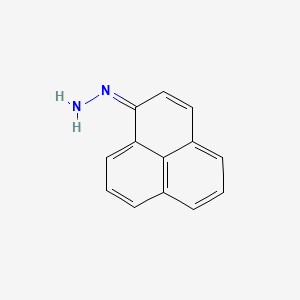
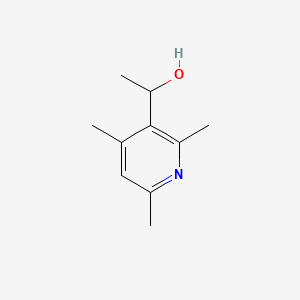

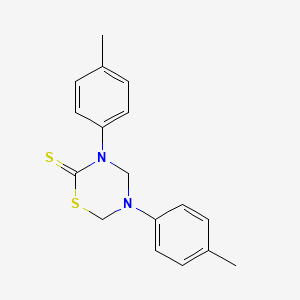

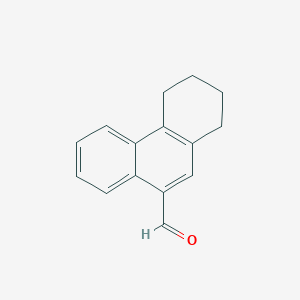
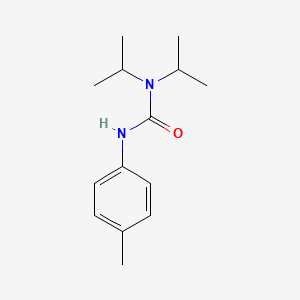
![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)
